N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide
Description
N-[4-(4-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide is a structurally complex acetamide derivative featuring a tetrahydronaphthalene (tetralin) moiety linked to a phenylacetamide core.
Properties
CAS No. |
918875-57-7 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H21NO/c1-13-11-17(12-16-5-3-4-6-19(13)16)15-7-9-18(10-8-15)20-14(2)21/h7-12H,3-6H2,1-2H3,(H,20,21) |
InChI Key |
NDHWLYXRKYFQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide typically involves the reaction of 4-methyl-5,6,7,8-tetrahydronaphthalen-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Tetrahydronaphthalene Moieties
- Asinex 51216586 : This compound (2-(3-benzyl-4-tosyl-1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide) shares the tetrahydronaphthalenyl group but incorporates a spirocyclic diazaspiro system. Computational studies indicate a binding energy of −7.8 kcal/mol against fibroblast growth factor 2 (FGF2), suggesting moderate target affinity compared to other spirocyclic derivatives .
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0) : Structural similarity (0.86) to the target compound, but replaces the methyl-substituted phenyl group with a ketone at the tetrahydronaphthalene ring. This modification likely reduces lipophilicity and alters metabolic pathways .
N-Phenylacetamide Derivatives with Varied Substituents
- N-[4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol, attributed to its sulfonamide-piperazine group. The sulfonamide enhances solubility but may increase renal toxicity risks compared to the target compound’s methyl-tetralin group .
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Demonstrates anti-hypernociceptive activity in inflammatory pain models. The piperazine-sulfonamide moiety improves bioavailability but introduces synthetic complexity due to multi-step functionalization .
Heterocyclic Acetamide Derivatives
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a): Synthesized via copper-catalyzed azide-alkyne cycloaddition.
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide: Features a nitro group and sulfonyl linkage, contributing to electrophilic reactivity and crystallinity.
Pharmacological and Physicochemical Properties
Pharmacological Activity
Physicochemical Comparison
- Metabolic Stability : Acetamide derivatives with electron-withdrawing groups (e.g., nitro in ) show faster hepatic clearance than the target compound’s alkyl-aromatic system .
Biological Activity
N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H21NO
- Molecular Weight : 279.376 g/mol
- CAS Number : 918875-57-7
The structure features a tetrahydronaphthalene moiety, which contributes to its unique biological properties. The presence of the acetamide functional group enhances its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation.
- Neuroprotective Properties : Certain analogs are being investigated for their potential to protect neuronal cells.
The mechanisms through which this compound exerts its effects are primarily attributed to its binding affinity to specific biological targets. Interaction studies suggest that the compound may inhibit key enzymes or receptors involved in disease processes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(5-methyl-naphthalen-2-yl)phenyl]acetamide | Similar naphthalene core | Anticancer |
| N-(4-methylphenyl)-N'-[4-(5-methyl-naphthalen-2-yl)]urea | Urea linkage instead of acetamide | Anti-inflammatory |
| 1-(4-Methylphenyl)-3-(naphthalen-1-yl)urea | Urea structure with naphthalene | Neuroprotective |
This table highlights how variations in structure can influence the biological activity of related compounds.
Case Studies and Research Findings
- Antitumor Efficacy : A study involving several tetrahydronaphthalene derivatives reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative with a methyl substitution at the para position on the phenyl ring showed an IC50 value indicative of potent antitumor activity .
- Neuroprotective Studies : Research focusing on neuroprotection has identified that certain modifications to the tetrahydronaphthalene core can enhance neuroprotective effects in models of neurodegeneration .
- Inflammation Modulation : Another study demonstrated that derivatives containing the acetamide group could effectively modulate inflammatory responses in vitro, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
